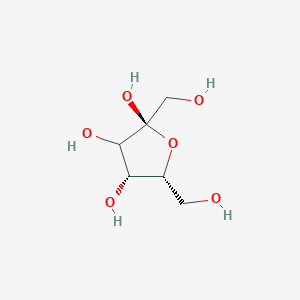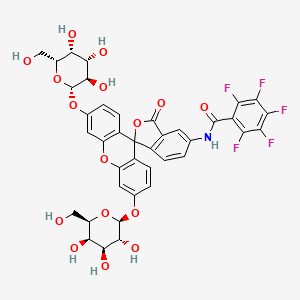
Pfb-fdg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside, commonly known as PFB-FDGlu, is a lysosomal glucocerebrosidase substrate. It is a cell-permeable compound that is cleaved to produce fluorescein, a green-fluorescent dye. This compound is often used in conjunction with a flow cytometer to measure glucocerebrosidase activity in living cells on an individual cell basis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PFB-FDGlu involves the reaction of 5-(pentafluorobenzoylamino)fluorescein with β-D-glucopyranoside. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and sonication to enhance solubility .
Industrial Production Methods
Industrial production of PFB-FDGlu follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The production process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
PFB-FDGlu undergoes hydrolysis when exposed to glucocerebrosidase, resulting in the release of the green-fluorescent dye, fluorescein . This reaction is specific to the enzyme and does not occur in its absence.
Common Reagents and Conditions
The hydrolysis reaction requires the presence of glucocerebrosidase and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include a neutral pH and a temperature that supports enzyme activity .
Major Products Formed
The primary product of the hydrolysis reaction is fluorescein, which exhibits green fluorescence with excitation and emission maxima at approximately 492 nm and 516 nm, respectively .
Wissenschaftliche Forschungsanwendungen
PFB-FDGlu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Cellular Imaging: Used to measure glucocerebrosidase activity in living cells, aiding in the study of lysosomal storage disorders.
Flow Cytometry: Employed to analyze enzyme activity on a single-cell basis, providing insights into cellular functions and disease mechanisms.
Drug Development: Utilized in screening assays to identify potential therapeutic agents targeting glucocerebrosidase.
Wirkmechanismus
PFB-FDGlu acts as a substrate for glucocerebrosidase. Upon entering the cell, it localizes to the lysosomes, where it is cleaved by the enzyme. This cleavage releases fluorescein, which can be detected using fluorescence-based techniques. The fluorescence intensity correlates with the enzyme’s activity, allowing for quantitative analysis .
Vergleich Mit ähnlichen Verbindungen
PFB-FDGlu is unique in its ability to specifically measure glucocerebrosidase activity in living cells. Similar compounds include:
5-(Pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside (PFB-FDG): Used to measure β-galactosidase activity.
Fluorescein di-β-D-galactopyranoside (FDG): Another substrate for β-galactosidase, but without the pentafluorobenzoylamino group.
PFB-FDGlu’s specificity for glucocerebrosidase and its cell-permeable nature make it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C39H32F5NO16 |
|---|---|
Molekulargewicht |
865.7 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |
InChI |
InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29+,30+,31+,32+,33-,34-,37-,38-/m1/s1 |
InChI-Schlüssel |
YYMJMZGTQFITLS-QBMVDMLASA-N |
Isomerische SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



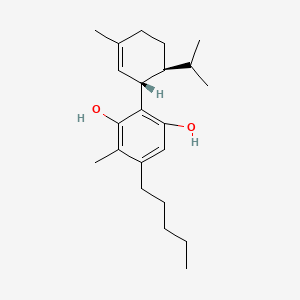
![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)
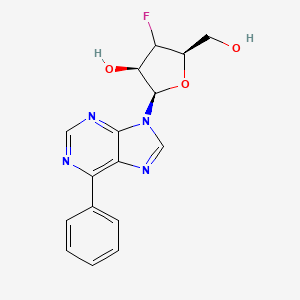


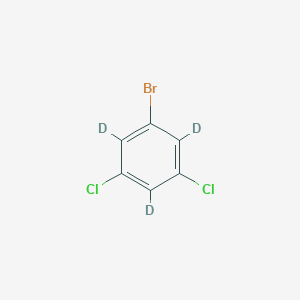
![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)
